Cas no 118609-68-0 (Fmoc-L-glutamine)
Fmoc-L-glutamine structure
Product Name:Fmoc-L-glutamine
CAS No:118609-68-0
MF:C20H20N2O5
MW:368.383205413818
CID:91480
PubChem ID:2724775
Update Time:2025-04-18
Fmoc-L-glutamine Chemical and Physical Properties
Names and Identifiers
-
- Fmoc-L-glutamine
- 9-FLUORENYLMETHOXYCARBONYL-L-GLUTAMINE
- FMOC-L-GLN
- FMOC-L-GLN-OH
- FMOC-GLUTAMINE
- FMOC-GLN
- NALPHA-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-L-GLUTAMINE
- N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-L-GLUTAMINE
- FMOC-D-GLN-OH
- FMOC-GLN-OH
- N~2~-[(9H-Fluoren-9-Ylmethoxy)Carbonyl]Glutamine
- N-ALPHA-FMOC-L-GLN
- Fmoc-Gln-OH (Fmoc-L-glutamine)
- N-(9-FLUORENYLMETHOXYCARBONYL)-L-GLUTAMINE
- N-9-FLUORENYLMETHYLOXYCARBONYL-L-GLUTAMINE
- N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline
- A804063
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-amino-5-oxopentanoic acid
- F0308
- AKOS015854495
- H11272
- EN300-81253
- N-.alpha.-Fmoc-L-glutamine
- (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamine
- SCHEMBL119475
- NS00062999
- Fmoc-Gln-OH, >=95.0% (T)
- W-104504
- 71989-20-3
- AKOS012614534
- AC-17095
- CS-W011800
- 4-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-5-amino-5-oxopentanoic acid
- HY-W011084
- N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine
- (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
- 118609-68-0
- J-300126
- DTXSID40922737
- Nalpha-Fmoc-L-glutamine
- N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-L-GLUTAMINE
- (2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-pentanoic acid
- L-Glutamine, N(2)-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- Q-101812
- AS-12709
- (2s)-5-amino-2-((9h-fluoren-9-ylmethoxy(oxo)methyl)amino)-5-oxopentanoic acid
- (2S)-5-amino-2-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid
-
- Inchi: 1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1
- InChI Key: IZKGGDFLLNVXNZ-KRWDZBQOSA-N
- SMILES: O(C(N[C@H](C(=O)O)CCC(N)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 368.1373
- Monoisotopic Mass: 368.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 545
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 119A^2
- XLogP3: 1.9
Experimental Properties
- Color/Form: White to off white crystalline powder
- Density: 1.313±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 220 °C (dec.)(lit.)
- Boiling Point: 699.8ºC at 760 mmHg
- Flash Point: 377.1ºC
- Refractive Index: 1.616
- Solubility: Almost insoluble (0.015 g/l) (25 º C),
- PSA: 118.72
- LogP: 3.33500
- Specific Rotation: -18 o (c=1,DMF)
Fmoc-L-glutamine Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk